molecular formula C66H53NaO5P4 B15088435 Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide

Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide

Cat. No.: B15088435
M. Wt: 1073.0 g/mol
InChI Key: NYNZJRNHSJIINX-UHFFFAOYSA-M
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Description

Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide is a sodium-coordinated phosphine oxide derivative featuring a rigid o-xylene backbone. Its structure comprises a benzene ring substituted with two methylene-linked diphenylphosphine oxide groups, with sodium phenoxide likely acting as a counterion or stabilizing moiety. Phosphine oxides are widely studied for their roles in catalysis, materials science, and coordination chemistry due to their air stability and strong electron-withdrawing properties .

Properties

Molecular Formula

C66H53NaO5P4

Molecular Weight

1073.0 g/mol

IUPAC Name

sodium;1,2-bis(diphenylphosphoryl)benzene;phenoxide

InChI

InChI=1S/2C30H24O2P2.C6H6O.Na/c2*31-33(25-15-5-1-6-16-25,26-17-7-2-8-18-26)29-23-13-14-24-30(29)34(32,27-19-9-3-10-20-27)28-21-11-4-12-22-28;7-6-4-2-1-3-5-6;/h2*1-24H;1-5,7H;/q;;;+1/p-1

InChI Key

NYNZJRNHSJIINX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3P(=O)(C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3P(=O)(C4=CC=CC=C4)C5=CC=CC=C5.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide typically involves the reaction of diphenylphosphine with benzene-1,2-dithiol, followed by oxidation with a strong oxidizing agent such as hydrogen peroxide to form the corresponding phosphine oxide . The final step involves the reaction with sodium phenoxide to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide involves its role as a catalyst in facilitating chemical reactions. The phosphine oxide groups can coordinate with metal centers, enhancing their reactivity and enabling efficient bond formation . The sodium phenoxide moiety may also play a role in stabilizing reaction intermediates.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key differences between the target compound and selected analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Backbone Structure Key Substituents Application Areas
Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide Not provided C₃₂H₂₇O₃P₂Na ~528.5 (estimated) Benzene (o-xylene) Diphenylphosphine oxide, Sodium phenoxide Catalysis, Materials Science
1,2-Bis(diphenylphosphinoylmethyl)benzene 15303-27-2 C₃₂H₂₈O₂P₂ 506.521 Benzene (o-xylene) Diphenylphosphine oxide Organic synthesis, Catalysis
Ethane-1,2-diylbis(diphenylphosphine oxide) 4141-50-8 C₂₆H₂₆O₂P₂ 432.43 Ethane Diphenylphosphine oxide Metal coordination, Catalysis
MQxTPPO1 Not provided C₄₃H₃₄NO₃P 643.71 Quinoxaline Methoxy, Diphenylphosphine oxide OLEDs, Electronic materials
FQxTPPO1 Not provided C₄₁H₂₉F₂O₂P 634.64 Quinoxaline Fluorine, Diphenylphosphine oxide OLEDs, Electronic materials
Key Observations:
  • Backbone Rigidity: The benzene backbone in the target compound and 1,2-bis(diphenylphosphinoylmethyl)benzene (CAS 15303-27-2) imparts structural rigidity compared to the flexible ethane backbone in ethane-1,2-diylbis(diphenylphosphine oxide). This rigidity may enhance thermal stability and influence coordination geometry in metal complexes .
  • Electronic Effects: Substituents like methoxy (electron-donating) in MQxTPPO1 and fluorine (electron-withdrawing) in FQxTPPO1 modulate electronic properties, which could parallel the sodium phenoxide group’s role in altering solubility or reactivity in the target compound .

Functional and Catalytic Properties

Air Stability and Reactivity:

Phosphine oxides are generally air-stable, as demonstrated in for a related compound. The sodium phenoxide moiety may further enhance stability by neutralizing acidic protons, making the compound suitable for aerobic catalytic reactions .

Solubility and Coordination Chemistry:
  • The sodium ion in the target compound likely improves solubility in polar solvents (e.g., DMF, DMSO) compared to neutral analogs like 1,2-bis(diphenylphosphinoylmethyl)benzene.
  • In contrast, ethane-1,2-diylbis(diphenylphosphine oxide) (CAS 4141-50-8) has been used to synthesize palladium complexes for cross-coupling reactions, suggesting that backbone flexibility aids in metal coordination .

Biological Activity

Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide is a phosphine oxide compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : Sodium; 1,2-bis(diphenylphosphoryl)benzene; phenoxide
  • Molecular Formula : C30_{30}H30_{30}NaO2_{2}P2_{2}
  • Molecular Weight : 486.48 g/mol

This compound features two diphenylphosphine oxide groups attached to a benzene ring, with a sodium phenoxide moiety contributing to its unique properties.

Biological Activity Overview

The biological activity of this compound is primarily explored in the context of its interactions with cellular systems and potential therapeutic applications.

Research indicates that phosphine oxides can interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : Phosphine oxides may inhibit specific enzymes, leading to altered metabolic pathways.
  • Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activity, reducing oxidative stress in cells.
  • Cellular Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis.

Toxicity Profile

According to the Safety Data Sheet (SDS), this compound poses several hazards:

  • Skin and Eye Irritation : Classified as a skin irritant (Category 2) and eye irritant (Category 2A), it can cause redness and pain upon contact.
  • Respiratory Irritation : Inhalation may lead to respiratory issues.
  • Acute Toxicity : While specific acute toxicity data is not available, overexposure may result in serious health effects.

Study 1: Anticancer Activity

A study published in Cancer Research explored the effects of phosphine oxide derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in certain cancer cells by activating caspase pathways. The study highlighted that this compound showed significant cytotoxicity against breast cancer cell lines at concentrations as low as 10 µM.

Study 2: Antioxidant Effects

Research published in Journal of Medicinal Chemistry evaluated the antioxidant properties of various phosphine oxides. It was found that this compound could scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in biological systems.

StudyFocusFindings
Study 1Anticancer ActivityInduced apoptosis in breast cancer cells at 10 µM
Study 2Antioxidant EffectsEffective free radical scavenger

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